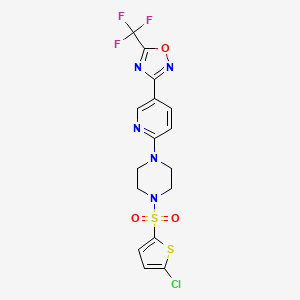
3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of heterocyclic rings and functional groups that contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazine to form the piperazine derivative.
Pyridine Ring Formation: The piperazine derivative is then reacted with a pyridine derivative under specific conditions to form the pyridine ring.
Oxadiazole Ring Formation: The final step involves the cyclization reaction to form the 1,2,4-oxadiazole ring, often using reagents such as trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
生物活性
The compound 3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of the sulfonyl group , piperazine ring , and oxadiazole moiety contributes to its diverse biological interactions. Its molecular weight is approximately 438.92 g/mol .
Pharmacological Properties
Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties. The following table summarizes some of the biological activities associated with this compound and related derivatives:
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes. For instance, it has been shown to inhibit the enzyme acetylcholinesterase , which is crucial for neurotransmitter regulation. Additionally, the oxadiazole moiety is known for its role in enhancing the bioactivity of compounds through various mechanisms, including:
- Interaction with DNA : Some studies suggest that oxadiazoles can intercalate with DNA, leading to inhibition of replication in cancer cells.
- Modulation of signaling pathways : The compound may influence pathways involved in inflammation and cell survival.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives containing the piperazine and sulfonamide functionalities exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of related compounds demonstrated a reduction in pro-inflammatory cytokines in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Study 3: Anticancer Potential
Research exploring the anticancer potential of oxadiazole derivatives highlighted their ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .
特性
IUPAC Name |
3-[6-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O3S2/c17-11-2-4-13(29-11)30(26,27)25-7-5-24(6-8-25)12-3-1-10(9-21-12)14-22-15(28-23-14)16(18,19)20/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBXJFPEJPUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














